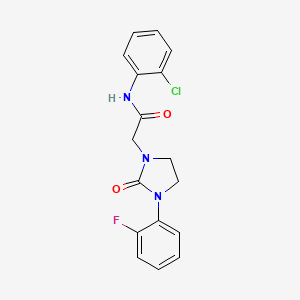

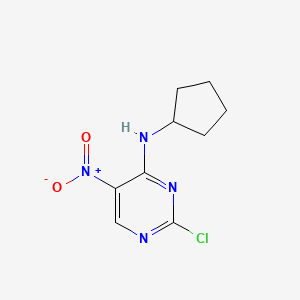

![molecular formula C18H11Cl2N3 B2439850 4-cloro-7-(3-clorofenil)-5-fenil-7H-pirrolo[2,3-d]pirimidina CAS No. 890091-44-8](/img/structure/B2439850.png)

4-cloro-7-(3-clorofenil)-5-fenil-7H-pirrolo[2,3-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring.

Aplicaciones Científicas De Investigación

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates, particularly those targeting kinase pathways.

Biological Research: It is employed in studies investigating the molecular mechanisms of kinase inhibition and signal transduction pathways.

Mecanismo De Acción

Target of Action

The compound 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a pharmaceutical intermediate in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .

Mode of Action

The compound interacts with its targets, the kinases, through a process known as electrophilic substitution reactions . This interaction results in the inhibition of the kinase, disrupting the cell signaling pathways and potentially leading to the death of the cancer cell .

Biochemical Pathways

The affected pathways include those involving tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The inhibition of these pathways can lead to the disruption of cell growth and proliferation, which is beneficial in the treatment of cancer .

Pharmacokinetics

Its lipophilicity, or affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the compound’s action is the disruption of cell signaling pathways, leading to the potential death of the cancer cell . This is achieved through the inhibition of various kinases, which play a crucial role in these pathways .

Action Environment

The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

Intermediate Formation: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Cyclization: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of intermediates to the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-rich aromatic rings.

Nucleophilic Aromatic Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic aromatic substitution reactions.

Suzuki Coupling: It can also undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Substitution: Typically involves reagents like halogens or nitro groups under acidic conditions.

Nucleophilic Aromatic Substitution: Often uses nucleophiles such as amines or thiols in the presence of a base.

Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted aromatic compounds, while nucleophilic aromatic substitution can produce derivatives with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo[2,3-d]pyrimidine core but lacks the phenyl and chlorophenyl substituents.

4-chloro-7-(4-methylphenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a methylphenylsulfonyl group instead of the chlorophenyl group.

Uniqueness

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to less selective inhibitors .

Propiedades

IUPAC Name |

4-chloro-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3/c19-13-7-4-8-14(9-13)23-10-15(12-5-2-1-3-6-12)16-17(20)21-11-22-18(16)23/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXSUVKWDMIEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)

![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)

![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)

![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)

methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2439787.png)